Methyl 2-amino-4-cyclopentyl-1,3-thiazole-5-carboxylate
Description
Methyl 2-amino-4-cyclopentyl-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by a cyclopentyl substituent at position 4 and an amino group at position 2, with a methyl ester at position 3. Thiazoles are heterocyclic compounds widely utilized in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
methyl 2-amino-4-cyclopentyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-14-9(13)8-7(12-10(11)15-8)6-4-2-3-5-6/h6H,2-5H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECJHQIWEWZCJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)N)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Using Thiourea and α-Haloketones
One common approach involves reacting thiourea with α-haloketones bearing the cyclopentyl substituent to form the thiazole ring. The reaction is typically carried out in alcoholic solvents (e.g., ethanol) with base catalysis.
- Prepare an ethanol solution containing thiourea and sodium carbonate as a base catalyst.
- Heat the solution to 40–55 °C.
- Add α-chloroacetoacetate derivative dropwise (bearing the cyclopentyl group).
- Maintain the reaction temperature at 60–70 °C for 5–5.5 hours.
- Remove solvent by distillation and cool to room temperature.
- Filter the reaction mixture to remove insoluble impurities.
- Adjust pH to 9–10 using caustic soda (NaOH) solution.
- Stir for 30 minutes and filter the precipitated product.
- Dry under vacuum to obtain methyl 2-amino-4-cyclopentyl-1,3-thiazole-5-carboxylate.
This method benefits from relatively low reaction temperatures and short reaction times compared to traditional reflux methods, yielding product purity above 97% and yields exceeding 98%.
Oxidation and Reduction Steps for Functional Group Manipulation
In some synthetic routes, the methyl ester precursor is first converted to an aldehyde intermediate (e.g., 4-methyl-5-formyl-thiazole) by controlled oxidation using TEMPO/NaOCl in biphasic systems at low temperatures (0–2 °C). The aldehyde is then reduced or further functionalized to introduce the amino group or other substituents.
- Use sodium bicarbonate buffer to maintain pH during oxidation.
- Add potassium bromide and TEMPO as co-catalysts.
- Slowly add sodium hypochlorite solution to control oxidation.
- Monitor reaction progress by HPLC.
- Separate organic and aqueous layers, wash, dry, and concentrate to isolate aldehyde intermediate with purity of 97–99%.
Subsequent steps involve reduction with sodium borohydride and Lewis acid catalysts (e.g., AlCl3) in solvents such as monoglyme at low temperatures (-10 to +5 °C), followed by esterification or further cyclization to yield the target this compound.
Use of Mixed Solvent Systems and Catalysts
The inclusion of sodium carbonate as a mild base catalyst in mixed ethanol-ethyl acetate solvents improves reaction kinetics and yield. Optimal solvent concentrations range from 10% to 35% ethyl acetate in ethanol, with preferred sodium carbonate amounts around 1.5 g per 200 mL solvent.
- Shortened reaction times (5 hours vs. overnight reflux).
- Lower energy consumption due to moderate temperatures.
- High product purity and yield.
| Parameter | Method 1: Thiourea + α-Haloketone | Method 2: Oxidation-Reduction Route |
|---|---|---|
| Solvent | Ethanol / Ethyl acetate mixture | Dichloromethane / Aqueous buffer |
| Base Catalyst | Sodium carbonate (0.01–0.1 ratio) | Sodium bicarbonate |
| Temperature (°C) | 40–70 | 0–2 (oxidation), -10 to +5 (reduction) |
| Reaction Time (hours) | 5–5.5 | 1–4 (oxidation + reduction steps) |
| Yield (%) | >98 | 55–60 (for intermediate steps) |
| Purity (HPLC) | 97–99% | 97–99% |
| Key Reagents | Thiourea, 2-chloroacetyl acetoacetate | TEMPO, NaOCl, NaBH4, AlCl3 |
| Product Isolation | Filtration, vacuum drying | Extraction, distillation |
- The use of sodium carbonate as a catalyst in the mixed solvent system significantly reduces reaction time and temperature compared to traditional reflux methods, improving industrial feasibility.
- Controlled oxidation using TEMPO/NaOCl is effective for selective aldehyde formation on the thiazole ring, a crucial intermediate for further functionalization.
- The cyclopentyl substituent introduction is typically achieved via the α-haloketone precursor, which must be carefully synthesized or sourced.
- Purification by filtration and vacuum drying is sufficient to obtain high-purity product without complex chromatographic steps.
- Monitoring by HPLC is essential to ensure reaction completion and purity.
The preparation of this compound can be efficiently achieved via cyclization of thiourea with appropriately substituted α-haloketones in mixed ethanol-ethyl acetate solvents catalyzed by sodium carbonate at moderate temperatures. Alternative routes involve oxidation and reduction steps for intermediate functional group transformations. The optimized methods provide high yields (>98%), excellent purity (>97%), and reduced energy consumption, making them suitable for scale-up and industrial application.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-cyclopentyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted thiazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-amino-4-cyclopentyl-1,3-thiazole-5-carboxylate has been investigated for its potential therapeutic effects:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. It functions by inhibiting bacterial cell wall synthesis, leading to cell death .
- Antifungal Activity : It shows antifungal effects against strains like Candida albicans, disrupting fungal cell membranes and increasing permeability, which results in cell lysis.
- Anticancer Potential : Research indicates that this compound may possess anticancer properties. Studies have demonstrated its effectiveness against different cancer cell lines, including glioblastoma and melanoma. Its mechanism involves inducing apoptosis in cancer cells .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Reagent in Organic Reactions : It is utilized in the synthesis of more complex molecules and as a ligand in coordination chemistry. This capability makes it valuable for developing new pharmaceuticals and materials .
Material Science
The compound is also explored for its applications in material science:
- Development of New Materials : Its unique chemical structure allows for the creation of innovative materials with specific properties. This includes polymers and catalysts that can be utilized in various industrial applications .
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
In a separate investigation, the compound was tested against human melanoma cells (WM793). The study revealed that it induced apoptosis with an IC50 value of approximately 25 µM. This suggests that this compound could serve as a lead compound for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-cyclopentyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Thiazole Derivatives
The following table summarizes key structural and functional differences between Methyl 2-amino-4-cyclopentyl-1,3-thiazole-5-carboxylate and related compounds:
*Calculated based on formula C10H16N2O2S.
Key Comparisons:
Substituent Effects on Lipophilicity and Bioavailability
- The cyclopentyl group in the target compound confers higher lipophilicity (logP ~2.8 estimated) compared to methyl (logP ~1.5) or phenyl (logP ~2.1) substituents . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Ethyl esters (e.g., in ) typically exhibit slower hydrolysis than methyl esters, affecting metabolic stability .
Electronic and Steric Influences Electron-withdrawing groups (e.g., nitro in ) decrease thiazole ring electron density, altering reactivity. Bulky substituents like Boc-amino or phenoxy-acetamido introduce steric hindrance, reducing enzymatic degradation but limiting binding pocket compatibility.
Crystallographic and Supramolecular Features Compounds with planar thiazole rings (e.g., ) form intramolecular hydrogen bonds (N–H⋯N or C–H⋯O), stabilizing crystal lattices. The cyclopentyl group’s non-planarity may disrupt such packing, reducing crystallinity . Ethyl derivatives (e.g., ) exhibit dimerization via C–H⋯O interactions, while methyl esters favor monomeric arrangements .
Biological Relevance Methyl 2-(Boc-amino) derivatives are intermediates in kinase inhibitors (e.g., dasatinib), suggesting the target compound’s amino group could serve as a pharmacophore in similar therapeutics . Nitro-substituted thiazoles (e.g., ) often show antimicrobial activity, whereas cyclopentyl groups are linked to anti-inflammatory targets .
Biological Activity
Methyl 2-amino-4-cyclopentyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential applications in antimicrobial, antifungal, and anticancer therapies. Below, we explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique cyclopentyl group that contributes to its distinct steric and electronic properties. This structure enhances its reactivity and biological activity compared to other thiazole derivatives. The compound can be synthesized through various organic reactions, making it a versatile building block in medicinal chemistry.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a variety of bacterial and fungal strains. The compound functions by inhibiting the synthesis of bacterial cell walls, which leads to cell death. In vitro studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli at low concentrations.
2. Antifungal Activity
The compound also shows antifungal effects, particularly against strains like Candida albicans. The mechanism involves disrupting the integrity of fungal cell membranes, which results in increased permeability and ultimately cell lysis. This property has implications for developing treatments for fungal infections that are resistant to current antifungal agents.
3. Anticancer Properties
This compound has been investigated for its anticancer potential. Studies reveal that it can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and pancreatic (PANC-1) cancer cells. The compound appears to induce apoptosis through mechanisms involving DNA damage and modulation of key signaling pathways related to cell survival .
Table 1: Summary of Biological Activities
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound is known to inhibit enzymes involved in critical cellular processes, such as topoisomerase II, which is essential for DNA replication and repair. By interfering with this enzyme's function, the compound induces double-strand breaks in DNA, leading to cell death in cancer cells.
- Receptor Modulation : It may also interact with various receptors and signaling pathways that regulate cell growth and survival. This modulation can enhance the sensitivity of cancer cells to other therapeutic agents .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Anticancer Study : A study evaluating the compound's effect on breast cancer cells showed a significant reduction in cell viability at concentrations as low as 10 µM. The study highlighted a dose-dependent response where higher concentrations led to increased apoptosis markers such as cleaved caspase-3 .
- Antimicrobial Efficacy : In another study assessing antimicrobial properties, this compound demonstrated potent activity against drug-resistant bacterial strains, suggesting potential as a novel therapeutic agent in treating resistant infections.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-amino-4-cyclopentyl-1,3-thiazole-5-carboxylate?
- Methodology : The compound can be synthesized via cyclocondensation reactions. A common approach involves refluxing a mixture of 2-aminothiazole derivatives (e.g., 2-aminothiazol-4(5H)-one), sodium acetate, and a cyclopentyl-substituted aldehyde (e.g., 3-formyl-1H-indole-2-carboxylate) in acetic acid for 3–5 hours. The precipitate is filtered, washed, and recrystallized from DMF/acetic acid . Key parameters include stoichiometric ratios (1.0–1.1 equiv of aldehyde) and reaction temperature (reflux conditions).
Q. Which spectroscopic and crystallographic methods are used for structural characterization?
- Methodology :
- NMR/IR : Confirm functional groups (e.g., amino, cyclopentyl, carboxylate) via characteristic peaks.
- X-ray crystallography : Single-crystal analysis at low temperatures (e.g., 113 K) using SHELX software (SHELXL for refinement) to resolve bond lengths, angles, and dihedral angles. For example, thiazole ring planarity and substituent orientations can be validated .
- Mass spectrometry : Determine molecular weight and fragmentation patterns.
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodology :
- Solubility : Test in polar (DMF, acetic acid) and non-polar solvents (diethyl ether). Data from related compounds show very low solubility in water (e.g., 0.97 g/L at 25°C) .
- Stability : Monitor degradation via HPLC under varying pH, temperature, and light exposure. Store at –20°C in inert atmospheres to prevent hydrolysis of the ester group.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodology :
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to enhance cyclization efficiency.
- Solvent optimization : Compare acetic acid with alternatives like ethanol or THF. Acetic acid is preferred for its dual role as solvent and proton donor .
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and byproduct formation.
Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved?
- Methodology :
- Data validation : Use SHELXL to refine structures with high-resolution data (R-factor < 0.06). Check for twinning or disorder using PLATON .
- Comparative analysis : Cross-reference with similar thiazole derivatives (e.g., tert-butyl 2-chloro-1,3-thiazole-5-carboxylate) to identify atypical bond lengths .
- DFT calculations : Validate experimental geometries via computational models (e.g., Gaussian).
Q. What strategies are employed to assess biological activity in vitro?
- Methodology :
- Assay design : Use enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., cytotoxicity in cancer cell lines). Include positive controls (e.g., doxorubicin) and dose-response curves.
- Structure-activity relationship (SAR) : Modify substituents (e.g., cyclopentyl vs. phenyl) and evaluate changes in IC₅₀ values .
- Metabolic stability : Test hepatic microsomal degradation to prioritize lead compounds.
Q. How can regioselectivity challenges in substitution reactions be addressed?
- Methodology :
- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) to the thiazole ring to guide nucleophilic attack at specific positions.
- Protection/deprotection : Use tert-butyl esters to temporarily block reactive sites during functionalization .
- Kinetic vs. thermodynamic control : Vary reaction time and temperature to favor desired products (e.g., tert-butyl 2-amino-1,3-thiazole-5-carboxylate vs. sulfone derivatives) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on biological activity across studies?
- Methodology :
- Experimental replication : Repeat assays under standardized conditions (e.g., cell line provenance, assay buffers).
- Meta-analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ values) to identify trends.
- Artifact checks : Rule out impurities (e.g., residual DMF) via LC-MS and control experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
